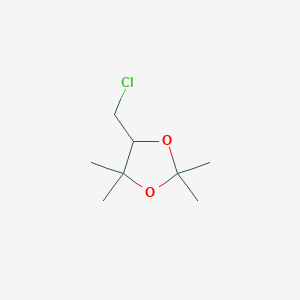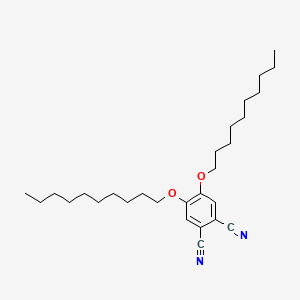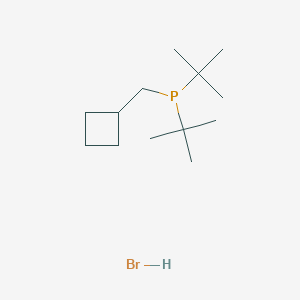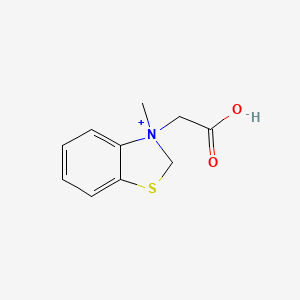
1-Methyl-2,3-dihydropyridine-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,3-dihydropyridine-4(1H)-thione is an organic compound belonging to the class of dihydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and one sulfur atom. The presence of the thione group (C=S) in the structure makes it unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3-dihydropyridine-4(1H)-thione can be achieved through several methods. One common approach involves the reaction of 1-methyl-2,3-dihydropyridine with sulfur-containing reagents under controlled conditions. For example, the reaction with Lawesson’s reagent or phosphorus pentasulfide (P2S5) can introduce the thione group into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Methyl-2,3-dihydropyridine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Methyl-2,3-dihydropyridine-4(1H)-thione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-2,3-dihydropyridine-4(1H)-thione involves its interaction with molecular targets through the thione group. The sulfur atom in the thione group can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, which may contribute to its biological activities.
相似化合物的比较
Similar Compounds
1-Methyl-2,3-dihydropyridine-4(1H)-one: Similar structure but contains a carbonyl group (C=O) instead of a thione group (C=S).
2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: A dihydropyridine derivative with ester groups.
1,4-Dihydropyridine: The parent compound without any substituents.
Uniqueness
1-Methyl-2,3-dihydropyridine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities. The thione group allows for specific interactions with metal ions and redox-active species, making it valuable in various applications.
属性
CAS 编号 |
116414-44-9 |
|---|---|
分子式 |
C6H9NS |
分子量 |
127.21 g/mol |
IUPAC 名称 |
1-methyl-2,3-dihydropyridine-4-thione |
InChI |
InChI=1S/C6H9NS/c1-7-4-2-6(8)3-5-7/h2,4H,3,5H2,1H3 |
InChI 键 |
YRAGEEVTDHPKDV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=S)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)





![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)




